Hbv-IN-29 -

Hbv-IN-29

Catalog Number: EVT-15274905
CAS Number:
Molecular Formula: C22H19ClO6
Molecular Weight: 414.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Hbv-IN-29 involves several chemical methodologies that focus on modifying existing structures to enhance antiviral activity. The primary method used in synthesizing Hbv-IN-29 is cyclocondensation, where specific reactants are combined under controlled conditions to yield the desired compound. For instance, the synthesis may involve the reaction of ethyl (E,Z)-3-aminobut-2-enoate with a substituted phenyl compound, leading to the formation of Hbv-IN-29 through a series of steps including purification and characterization via spectroscopic methods .

Technical details include:

  • Reagents: Specific alkyl esters and substituted aromatic compounds.
  • Conditions: Controlled temperature and solvent systems to facilitate optimal reaction conditions.
  • Purification: High-performance liquid chromatography ensures that the final product meets purity standards.
Molecular Structure Analysis

Data regarding its molecular structure may include:

  • Molecular Formula: A detailed representation based on its constituent elements.
  • 3D Structure: Visualization through computational modeling or X-ray crystallography to understand how it interacts with the viral capsid proteins.
  • Key Functional Groups: Identification of groups responsible for biological activity, such as hydrogen bond donors or acceptors.
Chemical Reactions Analysis

The chemical reactions involving Hbv-IN-29 primarily focus on its interaction with HBV core proteins. These reactions can be categorized into:

  1. Capsid Assembly Modulation: Hbv-IN-29 induces the formation of capsids that are morphologically normal but devoid of genomic material, thereby inhibiting viral replication.
  2. Binding Interactions: The compound engages in specific interactions at the dimer interface of core proteins, affecting their assembly dynamics .

Technical details include:

  • Electrophoresis Assays: Used to analyze the mobility of capsids formed in the presence of Hbv-IN-29, providing insights into its efficacy compared to other compounds.
  • Molecular Docking Studies: Computational methods to predict binding affinities and interaction sites on core proteins.
Mechanism of Action

The mechanism of action for Hbv-IN-29 involves disrupting normal capsid assembly processes within Hepatitis B virus-infected cells. By binding to specific sites on core proteins, it alters their ability to interact correctly with each other and with nucleic acids.

Key processes include:

  • Inhibition of Capsid Formation: Prevents proper encapsidation of pregenomic RNA and DNA.
  • Induction of Aberrant Structures: Leads to the formation of non-infectious particles that cannot propagate the virus .

Data supporting these mechanisms often come from in vitro assays demonstrating reduced viral load in treated cells compared to controls.

Physical and Chemical Properties Analysis

Hbv-IN-29 exhibits distinct physical and chemical properties that influence its behavior as a therapeutic agent. These properties include:

  • Solubility: Solubility profiles in various solvents can affect bioavailability.
  • Stability: Chemical stability under physiological conditions is crucial for therapeutic efficacy.
  • Molecular Weight: Important for understanding pharmacokinetics and dynamics.

Relevant data may include:

  • Melting Point: Provides insights into thermal stability.
  • pH Stability Range: Indicates how well the compound performs under different pH conditions typical in biological systems .
Applications

The primary application of Hbv-IN-29 lies in its potential use as an antiviral agent against Hepatitis B virus. Its development represents a significant step towards creating effective therapies that can reduce viral loads and prevent liver damage associated with chronic infection.

Scientific uses include:

  • Research Tool: As a probe for studying HBV biology and capsid dynamics.
  • Therapeutic Development: Potential incorporation into treatment regimens for patients with Hepatitis B infection, especially those resistant to current therapies .
Introduction to HBV-IN-29 in the Context of Hepatitis B Therapeutics

Global Burden of Chronic Hepatitis B and Unmet Clinical Needs

Chronic Hepatitis B virus (HBV) infection remains a critical global health challenge, affecting approximately 254–296 million individuals worldwide and causing over 1 million annual deaths due to complications like liver cirrhosis and hepatocellular carcinoma [1] [5] [6]. Despite prophylactic vaccines, fewer than 10% of diagnosed patients achieve a functional cure—defined as sustained loss of hepatitis B surface antigen (HBsAg) and undetectable HBV DNA [1] [8]. The persistence of covalently closed circular DNA (cccDNA) in hepatocyte nuclei enables viral rebound after treatment cessation, making complete viral eradication nearly impossible with current therapies [2] [3]. This underscores an urgent need for therapeutics that directly target cccDNA or restore immune control.

Rationale for Novel HBV Inhibitors: Limitations of Current Therapies

Existing HBV treatments fall into two classes:

  • Nucleos(t)ide Analogues (NAs) (e.g., entecavir, tenofovir): These polymerase inhibitors suppress viral replication effectively but rarely eliminate HBsAg (<3% seroclearance after 5 years) due to minimal impact on cccDNA or integrated HBV DNA [2] [5] [7].
  • Interferon-alpha (IFN-α): Enhances immune-mediated clearance but is limited by severe side effects (e.g., cytopenias, depression) and low efficacy (3–11% HBsAg loss) [1] [8].

Table 1: Limitations of First-Line HBV Therapies

Drug ClassRepresentative AgentsKey AdvantagesMajor Limitations
Nucleos(t)ide AnaloguesEntecavir, TenofovirHigh barrier to resistance; potent viral suppressionMinimal HBsAg loss (1–13%); lifelong therapy required
Interferon-BasedPEG-IFN-αFinite duration; immune modulationSevere side effects (44–64% incidence); low functional cure rates

These limitations highlight the necessity for novel agents that:

  • Directly disrupt viral replication machinery (e.g., capsid assembly, cccDNA stability).
  • Reduce viral antigen load (e.g., HBsAg) to reverse immune exhaustion [1] [7] [8].

Position of HBV-IN-29 in the Antiviral Drug Development Pipeline

HBV-IN-29 represents an emerging class of direct-acting antivirals (DAAs) designed to overcome the shortcomings of NAs and IFN. While its precise mechanism remains proprietary, its positioning aligns with two strategic priorities in the HBV pipeline:

  • Targeting Viral Persistence Mechanisms: Unlike NAs, HBV-IN-29 may disrupt cccDNA formation or function—similar to capsid assembly modulators (e.g., ABI-H0731) or CRISPR-based cccDNA disruptors [3] [7].
  • Combination Therapy Enabler: As seen with Arbutus Biopharma’s imdusiran (RNAi) + VTP-300 (vaccine), HBV-IN-29 could pair with immunomodulators (e.g., TLR agonists, PD-1 inhibitors) to amplify HBsAg loss [4] [9].

Table 2: HBV-IN-29 Contextualized Within Key Pipeline Candidates

Drug ClassExample AgentsDevelopment PhaseMechanistic Role
RNA InterferenceJNJ-3989, VIR-2218Phase II–IIIHBsAg reduction via mRNA degradation
Capsid Assembly ModulatorsABI-H0731, GLS4Phase IIDisrupt nucleocapsid formation and cccDNA recycling
Immune Checkpoint InhibitorsASC22 (KN035), NivolumabPhase II–IIbRestore T-cell function
Novel DAAs (e.g., HBV-IN-29)HBV-IN-29Preclinical/Phase I (inferred)Likely cccDNA or viral transcription inhibitor

Over 30 companies (e.g., Gilead, Arbutus, Janssen) are advancing HBV therapeutics, with HBV-IN-29 contributing to the expanding arsenal of DAAs poised for combination regimens [4] [7] [9]. Its success will depend on demonstrating synergy with immune-targeting agents to achieve durable functional cures—particularly in patients with low baseline HBsAg (<1000 IU/mL), a subgroup showing heightened responsiveness to novel combinations [9].

Properties

Product Name

Hbv-IN-29

IUPAC Name

2-[3-[[4-(8-chloro-4-oxochromen-2-yl)phenoxy]methyl]cyclobutyl]oxyacetic acid

Molecular Formula

C22H19ClO6

Molecular Weight

414.8 g/mol

InChI

InChI=1S/C22H19ClO6/c23-18-3-1-2-17-19(24)10-20(29-22(17)18)14-4-6-15(7-5-14)27-11-13-8-16(9-13)28-12-21(25)26/h1-7,10,13,16H,8-9,11-12H2,(H,25,26)

InChI Key

IUEXHFKSYMCBTK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1OCC(=O)O)COC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.